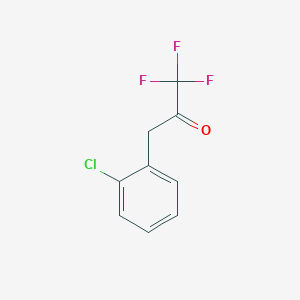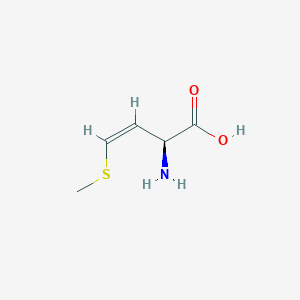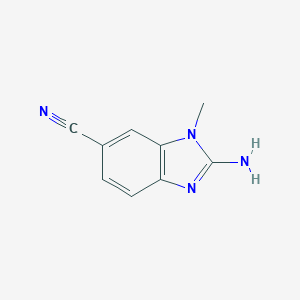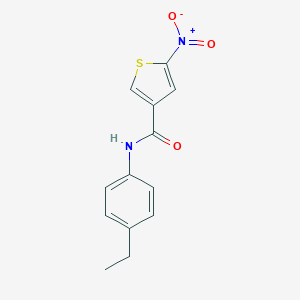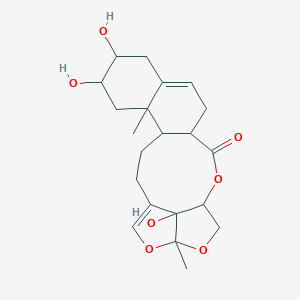
Hancogenin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hancogenin B is a steroidal saponin that is extracted from the roots of the plant Hancornia speciosa. It has been found to have various pharmacological properties and has been the subject of several scientific studies.
Mécanisme D'action
The mechanism of action of hancogenin B is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of NF-κB, the activation of AMPK, and the modulation of the PI3K/Akt signaling pathway.
Effets Biochimiques Et Physiologiques
Hancogenin B has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress. It has also been found to induce apoptosis in cancer cells and to improve glucose tolerance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of hancogenin B is that it is a natural compound that can be extracted from plants. This makes it a potentially safer alternative to synthetic drugs. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on hancogenin B. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for cardiovascular diseases, such as atherosclerosis and hypertension. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
In conclusion, hancogenin B is a natural compound that has been found to have various pharmacological properties. It has been the subject of several scientific studies and has shown promise as a potential therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
Méthodes De Synthèse
Hancogenin B can be synthesized from diosgenin, which is a steroid found in certain plants. The synthesis involves several steps, including oxidation, reduction, and glycosylation. The final product is then purified through chromatography.
Applications De Recherche Scientifique
Hancogenin B has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-diabetic effects. It has also been shown to have neuroprotective and cardioprotective effects. As such, it has been the subject of several scientific studies.
Propriétés
Numéro CAS |
147512-46-7 |
|---|---|
Nom du produit |
Hancogenin B |
Formule moléculaire |
C21H28O7 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
7,8,22-trihydroxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C21H28O7/c1-19-8-16(23)15(22)7-11(19)3-5-13-14(19)6-4-12-9-26-20(2)21(12,25)17(10-27-20)28-18(13)24/h3,9,13-17,22-23,25H,4-8,10H2,1-2H3 |
Clé InChI |
IWVQHXSRWNYBMU-UHFFFAOYSA-N |
SMILES |
CC12CC(C(CC1=CCC3C2CCC4=COC5(C4(C(CO5)OC3=O)O)C)O)O |
SMILES canonique |
CC12CC(C(CC1=CCC3C2CCC4=COC5(C4(C(CO5)OC3=O)O)C)O)O |
Synonymes |
17-hydroxygylaucogenin A hancogenin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





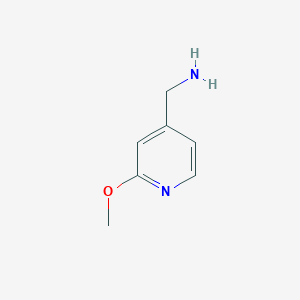

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
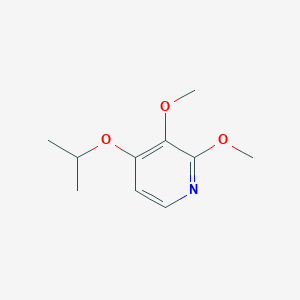
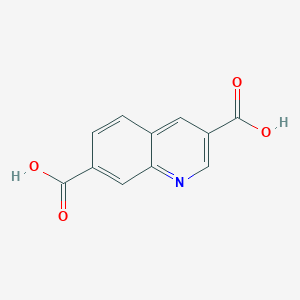
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
